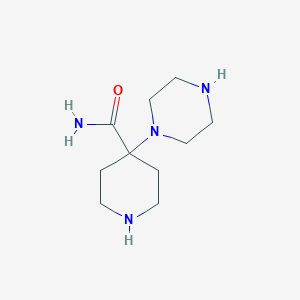
4-(Piperazin-1-YL)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperazin-1-YL)piperidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of both piperazine and piperidine rings, which are linked through a carboxamide group. This unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-YL)piperidine-4-carboxamide typically involves the reaction of piperazine with piperidine-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under mild to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
4-(Piperazin-1-YL)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-piperazine-piperidine-4-carboxamide hydrochloride: A related compound used in protein degradation research.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another similar compound investigated for its potential as an acetylcholinesterase inhibitor.
Uniqueness
4-(Piperazin-1-YL)piperidine-4-carboxamide is unique due to its dual piperazine and piperidine structure, which allows it to interact with a broader range of biological targets compared to other similar compounds. This versatility makes it a valuable tool in various fields of research.
Properties
Molecular Formula |
C10H20N4O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-piperazin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N4O/c11-9(15)10(1-3-12-4-2-10)14-7-5-13-6-8-14/h12-13H,1-8H2,(H2,11,15) |
InChI Key |
NSCXUHNPKVSQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C(=O)N)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)
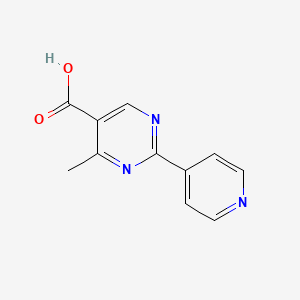
amine](/img/structure/B13151624.png)
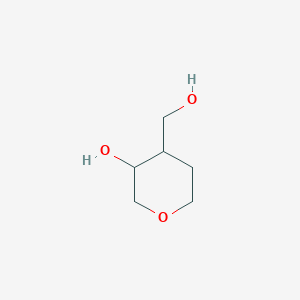
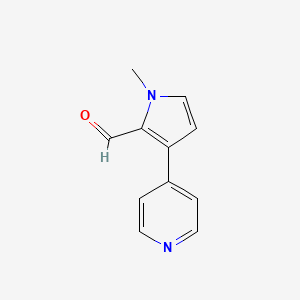
![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
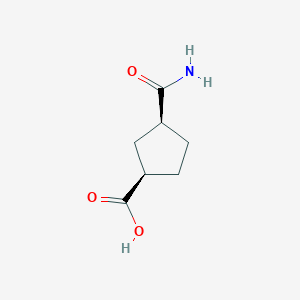

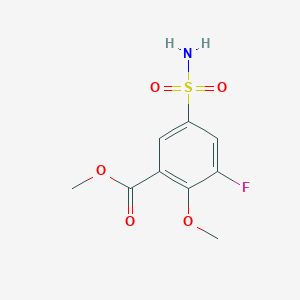
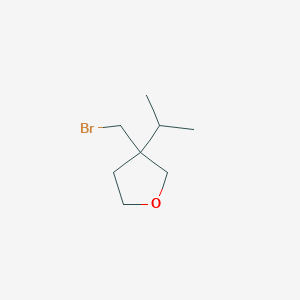
![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)

![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
![2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)
